(2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that features a cyano group, a cyclohexyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between a cyanoacetamide and an aldehyde or ketone.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.
Thiophene Ring Incorporation: The thiophene ring can be introduced through a cross-coupling reaction such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(2-methylcyclohexyl)-3-(phenyl)prop-2-enamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(2E)-2-cyano-N-(2-methylcyclohexyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide may impart unique electronic properties, making it potentially useful in applications such as organic electronics or as a ligand in coordination chemistry.
Properties
IUPAC Name |
(E)-2-cyano-N-(2-methylcyclohexyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-5-2-3-7-14(11)17-15(18)12(10-16)9-13-6-4-8-19-13/h4,6,8-9,11,14H,2-3,5,7H2,1H3,(H,17,18)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIIKGPXOPHOPQ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C2=CC=CS2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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